2-Ethylhexyl glycidyl ether
Overview
Description
2-Ethylhexyl glycidyl ether (2-EHGE) is an organic compound used in a variety of applications, specifically as an intermediate in organic synthesis. It is an ester of 2-ethylhexanol and glycidol, and is used as a starting material in a variety of chemical reactions. 2-EHGE has been used in the synthesis of a range of compounds, including polymers and pharmaceuticals. In addition, it has been used in the production of surfactants, lubricants, and other industrial chemicals.
Scientific Research Applications
Polymer Chemistry Applications
- Polymer Construction with Functional Monomers : The monomer 1-ethoxyethyl glycidyl ether, derived from glycidyl (Gly), is used in polymer chemistry for constructing linear poly(1-ethoxyethyl glycidyl ether) and further yields linear polyglycidyl. This method is efficient for creating copolymers with Gly units and targeting specific properties and applications (Zhang & Wang, 2015).
Electrochemical Properties in Polymer Electrolytes
- Polyether-Based Polymer Electrolytes : 2-(2-Methoxyethoxy)ethyl glycidyl ether is used as a monomer in network polymer electrolytes, affecting electrochemical properties like ionic conductivity, Li+ transport number, and electrochemical potential window (Watanabe & Nishimoto, 1995).
Battery Technology
- Rechargeable Lithium Polymer Batteries : High-molecular-weight comb-shaped polyethers synthesized with 2-(2-methoxyethoxy)ethyl glycidyl ether are used in lithium polymer batteries, enhancing ionic conductivity and cell performance (Matoba, Matsui, Tabuchi, & Sakai, 2004).
Biosensors
- Microelectrode Biosensor Fabrication : Poly(ethylene glycol) diglycidyl ether (PEGDE) is used for immobilizing enzymes on biosensors, offering high sensitivity, rapid response, and stable enzymatic activity for in vivo applications (Vasylieva et al., 2011).
Biomedical Applications
- Biocompatible Material Synthesis : Methoxypoly(ethylene glycol)-b-poly(allyl glycidyl ether) (mPEG-b-PAGE) is used for generating biocompatible materials that self-assemble into nanostructures with distinct morphologies, potentially useful in drug delivery (Le Dévédec et al., 2016).
Temperature-Responsive Polymers
- Thermoresponsive Polyether Synthesis : Poly(glycidyl ether) homopolymers and copolymers with varying side chain structures, molecular weights, and main chain tacticity are developed for LCST-type thermoresponsive properties in water (Isono et al., 2017).
Environmental Applications
- Carbon Dioxide Utilization : The addition of carbon dioxide to allyl glycidyl ether, catalyzed by ionic liquids, is explored for creating novel polymer electrolytes without ethylene oxide units in the main chain (Park et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
2-Ethylhexyl glycidyl ether is primarily used to reduce the viscosity of epoxy resins . These resins are then used in adhesives, sealants, and paints or coatings . Therefore, the primary targets of this compound are these epoxy resins.
Mode of Action
This compound interacts with its targets, the epoxy resins, by acting as a reactive diluent . This means it is incorporated into the resin’s structure during the curing process, reducing the viscosity of the resin and making it easier to work with .
Biochemical Pathways
The synthesis of this compound involves a condensation reaction between 2-Ethylhexanol and epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin . This is followed by a caustic dehydrochlorination to form this compound . The waste products from this process are water, sodium chloride, and excess caustic soda .
Pharmacokinetics
It is also classified as a skin sensitizer .
Result of Action
The primary result of this compound’s action is the reduction of viscosity in epoxy resins . This makes the resins easier to work with and allows them to be used in a wider range of applications, including adhesives, sealants, and paints or coatings . It has also been shown to affect the mechanical properties and microstructure of epoxy resins .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been reported that the compound forms explosive mixtures with air when heated . Additionally, its safety classification indicates that it should be stored in a cool, well-ventilated place away from heat sources and open flames .
Biochemical Analysis
Biochemical Properties
It is known that it is used in industrial chemicals to reduce the viscosity of epoxy resins . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that alters their physical properties, although the specific nature of these interactions is not currently known.
Cellular Effects
It has been shown to be genotoxic, inducing DNA damage and chromosomal aberrations . It also induces cellular transformation
Molecular Mechanism
It is known that it is made by condensation of 2-ethylhexanol with epichlorohydrin followed by dehydrochlorination with caustic to form the epoxy ring . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not currently known.
Temporal Effects in Laboratory Settings
It is known that it is a liquid organic molecule that is used in industrial chemicals . This suggests that it may have certain stability and degradation properties that could influence its long-term effects on cellular function in in vitro or in vivo studies.
properties
IUPAC Name |
2-(2-ethylhexoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUAWSVILPJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
78623-05-9 | |
Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6025301 | |
Record name | 2-Ethylhexyl glycidyl ether | |
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Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylhexyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Liquid | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- | |
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Boiling Point |
244 to 248 °F at 20 mmHg (NTP, 1992) | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Flash Point |
206 °F (NTP, 1992) | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Density |
0.893 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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CAS RN |
2461-15-6 | |
Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Record name | 2-Ethylhexyl glycidyl ether | |
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Record name | 2-Ethylhexyl glycidyl ether | |
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Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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Record name | Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- | |
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Record name | 2-Ethylhexyl glycidyl ether | |
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Record name | [[(2-ethylhexyl)oxy]methyl]oxirane | |
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Record name | 2-ETHYLHEXYL GLYCIDYL ETHER | |
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